N-(2,3-dichlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a sulfonamide group attached to a dihydropyrimidine ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of N-(2,3-dichlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with ethyl acetoacetate under basic conditions to form an intermediate. This intermediate is then reacted with sulfonamide derivatives to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-(2,3-dichlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
N-(2,3-dichlorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can be compared with similar compounds such as:
2,3-Dichlorophenylpiperazine: Shares the dichlorophenyl group but has a different core structure.
Cariprazine: Contains a dichlorophenyl group and is used as an antipsychotic agent.
Properties
Molecular Formula |
C11H9Cl2N3O4S |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O4S/c1-5-9(10(17)15-11(18)14-5)21(19,20)16-7-4-2-3-6(12)8(7)13/h2-4,16H,1H3,(H2,14,15,17,18) |
InChI Key |
CPQMTPSTMVNYED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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